molecular formula C26H24O2S B12751913 p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate CAS No. 85850-88-0

p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate

Cat. No.: B12751913
CAS No.: 85850-88-0
M. Wt: 400.5 g/mol
InChI Key: GOHGCXQNGFSDOM-ROMGYVFFSA-N
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Description

p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate: is an organic compound that belongs to the class of dibenzo[b,f]thiocin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate typically involves multiple steps, including:

    Formation of the dibenzo[b,f]thiocin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the allyloxy group: This step may involve allylation reactions using reagents such as allyl bromide in the presence of a base.

    Attachment of the phenol group: This can be done through electrophilic aromatic substitution reactions.

    Hydration to form the hemihydrate: This step involves the controlled addition of water to form the hemihydrate form of the compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiocin ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenol or allyloxy groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Investigation of its potential as a bioactive molecule, including antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent, targeting specific biological pathways.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]thiocin derivatives: Compounds with similar core structures but different substituents.

    Phenol derivatives: Compounds with phenol groups that exhibit similar chemical reactivity.

Uniqueness

The uniqueness of p-(3-(Allyloxy)-11-ethyl-6H-dibenzo(b,f)thiocin-12-yl)phenol hemihydrate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

85850-88-0

Molecular Formula

C26H24O2S

Molecular Weight

400.5 g/mol

IUPAC Name

4-[(11Z)-11-ethyl-3-prop-2-enoxy-6H-benzo[c][1]benzothiocin-12-yl]phenol

InChI

InChI=1S/C26H24O2S/c1-3-15-28-21-13-14-24-25(16-21)29-17-19-7-5-6-8-23(19)22(4-2)26(24)18-9-11-20(27)12-10-18/h3,5-14,16,27H,1,4,15,17H2,2H3/b26-22-

InChI Key

GOHGCXQNGFSDOM-ROMGYVFFSA-N

Isomeric SMILES

CC/C/1=C(/C2=C(C=C(C=C2)OCC=C)SCC3=CC=CC=C31)\C4=CC=C(C=C4)O

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC=C)SCC3=CC=CC=C31)C4=CC=C(C=C4)O

Origin of Product

United States

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